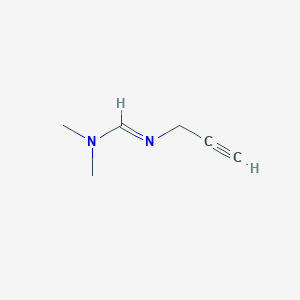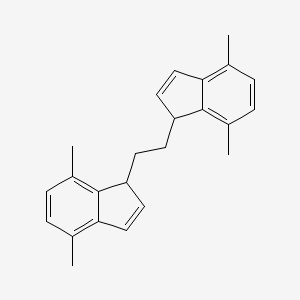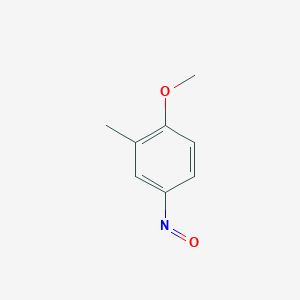
1-Methoxy-2-methyl-4-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methyl-4-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring, which also contains methoxy (-OCH3) and methyl (-CH3) substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-4-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-2-methylbenzene (o-cresol methyl ether) followed by reduction of the nitro group to a nitroso group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of reaction conditions such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-methyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 1-Methoxy-2-methyl-4-nitrobenzene.
Reduction: 1-Methoxy-2-methyl-4-aminobenzene.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
1-Methoxy-2-methyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds through reactions with anilines.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methyl-4-nitrosobenzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of enzymatic activity, disruption of cellular membranes, or induction of oxidative stress, depending on the specific context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-nitrosobenzene: Similar structure but lacks the methyl group at the 2-position.
1-Methoxy-2-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1-Methoxy-2-methylbenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness
1-Methoxy-2-methyl-4-nitrosobenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, along with the nitroso group. This combination of substituents imparts distinct chemical reactivity and potential applications compared to its analogs. The nitroso group, in particular, allows for unique redox chemistry and the formation of reactive intermediates that can be harnessed in various synthetic and biological applications.
Propriétés
Numéro CAS |
125708-82-9 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-methoxy-2-methyl-4-nitrosobenzene |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(9-10)3-4-8(6)11-2/h3-5H,1-2H3 |
Clé InChI |
FDYOWNSEAVDDHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


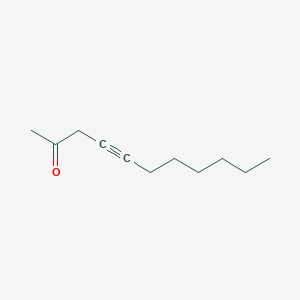
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
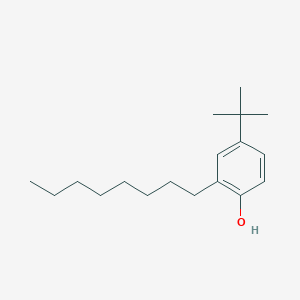
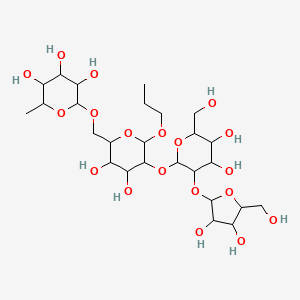
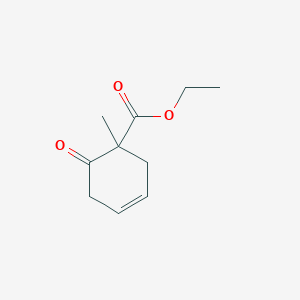
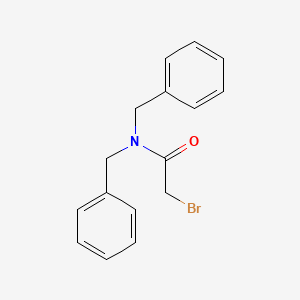
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

